molecular formula C8H15Cl2N3O B13617497 7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

Cat. No.: B13617497
M. Wt: 240.13 g/mol
InChI Key: XJKUAJBMFTUXTH-UHFFFAOYSA-N
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Description

7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride is a chemical compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoroacetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-c]pyridine scaffold.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride is unique due to its specific structural features and the presence of the dimethyl groups, which may influence its biological activity and selectivity towards certain molecular targets.

Properties

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

7,7-dimethyl-3a,4,5,6-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c1-8(2)6-5(3-4-9-8)7(12)11-10-6;;/h5,9H,3-4H2,1-2H3,(H,11,12);2*1H

InChI Key

XJKUAJBMFTUXTH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NNC(=O)C2CCN1)C.Cl.Cl

Origin of Product

United States

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